molecular formula C16H21N5O4 B2894409 ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate CAS No. 1219906-19-0

ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate

Cat. No. B2894409
CAS RN: 1219906-19-0
M. Wt: 347.375
InChI Key: XKZSWFZIXGFFBT-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Drug Discovery

A series of compounds, including those structurally related to the specified molecule, have been designed and synthesized for potential therapeutic applications. For instance, ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, showcasing promising antituberculosis activity without cytotoxicity at certain concentrations (Jeankumar et al., 2013). Similarly, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). These studies highlight the compound's relevance in developing new chemical entities with potential pharmaceutical applications.

Mechanistic Studies and Chemical Reactions

The reactivity and mechanisms of reactions involving structurally related compounds offer insights into novel synthetic pathways. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement, followed by N-formylation, providing insights into reaction mechanisms and the formation of novel heterocyclic compounds (Ledenyova et al., 2018). Such studies are crucial for understanding the chemical behavior of these compounds and for the development of new synthetic strategies.

Biological Activities and Screening

Compounds related to ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate have been explored for their biological activities, providing a foundation for future drug discovery efforts. For example, a series of molecules containing ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole cores were designed and screened for inhibition against Mycobacterium tuberculosis DNA GyrB, demonstrating significant antitubercular activity and low cytotoxicity (Reddy et al., 2014). These findings suggest that compounds with similar structural features may have potential as therapeutic agents against infectious diseases.

properties

IUPAC Name

ethyl 4-(5-ethyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-3-19-9-11-13(17-18-14(11)22)12(10-19)15(23)20-5-7-21(8-6-20)16(24)25-4-2/h9-10H,3-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZSWFZIXGFFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate

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